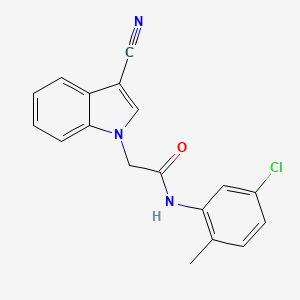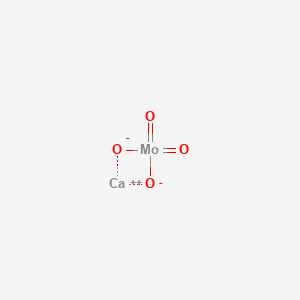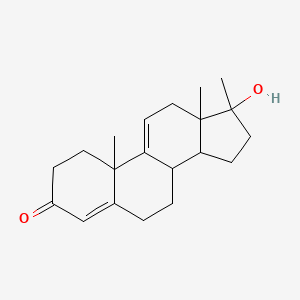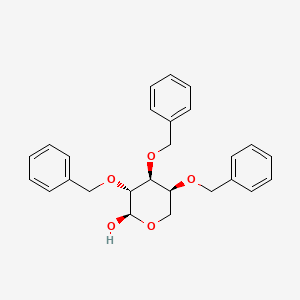![molecular formula C16H22BrN5O B12507747 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12507747.png)
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromophenyl group, a diethylaminoethyl chain, and a triazole ring
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be done using bromine or other brominating agents.
Attachment of the diethylaminoethyl chain: This can be achieved through nucleophilic substitution reactions, where the diethylaminoethyl group is introduced to the triazole ring.
Formation of the carboxamide group: This step involves the reaction of the triazole derivative with a carboxylic acid or its derivatives to form the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl chain, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, potentially leading to the formation of phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate the interactions of triazole derivatives with biological macromolecules.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the diethylaminoethyl chain can modulate its solubility and bioavailability. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluorophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
1-(4-methylphenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of 1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyl-1,2,3-triazole-4-carboxamide lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H22BrN5O |
|---|---|
Molecular Weight |
380.28 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[2-(diethylamino)ethyl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H22BrN5O/c1-4-21(5-2)11-10-18-16(23)15-12(3)22(20-19-15)14-8-6-13(17)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,18,23) |
InChI Key |
GMPGCIVMOPQCBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
![5-[({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B12507676.png)
![Methyl 3,4,5-tris(acetyloxy)-6-[(4-methylphenyl)sulfanyl]oxane-2-carboxylate](/img/structure/B12507680.png)




![5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]-tetrahydro-1H-pyrrolo[2,3-b]pyrrol-2-one](/img/structure/B12507719.png)
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide](/img/structure/B12507724.png)

![[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12507731.png)


![8-(3,5-dimethylphenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12507737.png)
